molecular formula C21H20N2O4S B6566223 methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021228-78-3

methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No. B6566223
CAS RN: 1021228-78-3
M. Wt: 396.5 g/mol
InChI Key: HDYWPHCDUJWJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate (M2-2-5-3,4-DMPAOB) is a synthetic compound used in a variety of scientific applications. It is a versatile molecule with a wide range of uses, including as a pharmaceutical, a dye, and a catalyst. M2-2-5-3,4-DMPAOB is a white crystalline solid with a melting point of 161-162°C. It is soluble in ethanol, chloroform, and other organic solvents, and it is relatively stable under normal laboratory conditions.

Scientific Research Applications

M2-2-5-3,4-DMPAOB has a variety of scientific research applications. It has been used as a pharmaceutical, a dye, and a catalyst. It has also been used to study the structure and reactivity of organic compounds, as well as to catalyze the synthesis of other compounds. It has also been used to study the properties of metal complexes and to study the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of M2-2-5-3,4-DMPAOB is not well understood. However, it is believed to act as a catalyst for the synthesis of other compounds and to act as a ligand for metal complexes. It is also believed to interact with other molecules in a manner that affects their reactivity and structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of M2-2-5-3,4-DMPAOB are not well understood. However, it is believed to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

M2-2-5-3,4-DMPAOB has several advantages for lab experiments. It is readily available, relatively stable, and soluble in a variety of organic solvents. It is also relatively inexpensive. However, it is not very soluble in water and its reactivity can be unpredictable in certain conditions.

Future Directions

M2-2-5-3,4-DMPAOB has a variety of potential future applications. It could be used in the synthesis of other compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. It could also be used to study the structure and reactivity of organic molecules and to study the properties of metal complexes. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new pharmaceuticals and dyes.

Synthesis Methods

M2-2-5-3,4-DMPAOB can be synthesized in a two-step process using an aryl sulfonyl chloride and an amine. In the first step, the aryl sulfonyl chloride is reacted with the amine to form an intermediate compound. In the second step, the intermediate is reacted with dimethylbenzene to form M2-2-5-3,4-DMPAOB. This process is relatively simple and can be scaled up to produce larger quantities of the compound.

properties

IUPAC Name

methyl 2-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-8-9-15(10-14(13)2)18-11-22-21(27-18)28-12-19(24)23-17-7-5-4-6-16(17)20(25)26-3/h4-11H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYWPHCDUJWJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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